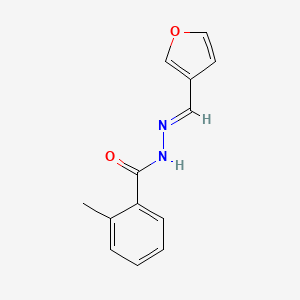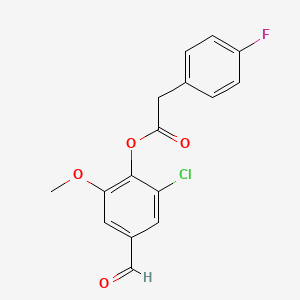![molecular formula C20H26N2O2 B5814806 2-[(4-benzyl-1-piperazinyl)methyl]-6-ethoxyphenol](/img/structure/B5814806.png)
2-[(4-benzyl-1-piperazinyl)methyl]-6-ethoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-benzyl-1-piperazinyl)methyl]-6-ethoxyphenol, also known as BZP-MEP, is a chemical compound that belongs to the family of phenethylamines. It is a psychoactive drug that has gained popularity among recreational drug users due to its stimulant effects. BZP-MEP has been the subject of scientific research due to its potential as a therapeutic agent for various medical conditions.
Mécanisme D'action
The exact mechanism of action of 2-[(4-benzyl-1-piperazinyl)methyl]-6-ethoxyphenol is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, leading to an increase in the levels of these neurotransmitters in the brain. This compound also stimulates the release of serotonin, which contributes to its psychoactive effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It can increase heart rate, blood pressure, and body temperature. It also increases the levels of dopamine, norepinephrine, and serotonin in the brain, leading to feelings of euphoria, increased energy, and heightened alertness. This compound can also cause adverse effects such as anxiety, paranoia, and insomnia.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(4-benzyl-1-piperazinyl)methyl]-6-ethoxyphenol has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity when recrystallized. This compound can also be used as a reference standard for analytical methods. However, this compound has limitations for lab experiments. It is a controlled substance in many countries, making it difficult to obtain for research purposes. This compound also has psychoactive effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 2-[(4-benzyl-1-piperazinyl)methyl]-6-ethoxyphenol. One direction is to investigate its potential as a therapeutic agent for various medical conditions, such as inflammation and cancer. Another direction is to study the long-term effects of this compound on the brain and body. Additionally, research can be conducted to develop new analytical methods for the detection and quantification of this compound in biological samples.
Conclusion:
In conclusion, this compound is a psychoactive drug that has been the subject of scientific research due to its potential as a therapeutic agent for various medical conditions. The synthesis method of this compound involves the reaction of 2,6-dimethoxyphenol with benzyl chloride and piperazine in the presence of a base. This compound acts as a dopamine and norepinephrine reuptake inhibitor and stimulates the release of serotonin. It has several advantages for lab experiments but also has limitations due to its psychoactive effects. Future research can be conducted to investigate its potential as a therapeutic agent and to develop new analytical methods for its detection and quantification.
Méthodes De Synthèse
The synthesis method of 2-[(4-benzyl-1-piperazinyl)methyl]-6-ethoxyphenol involves the reaction of 2,6-dimethoxyphenol with benzyl chloride and piperazine in the presence of a base. The resulting product is then treated with ethyl iodide to obtain this compound. The purity of the compound can be improved by recrystallization.
Applications De Recherche Scientifique
2-[(4-benzyl-1-piperazinyl)methyl]-6-ethoxyphenol has been investigated for its potential as a therapeutic agent for various medical conditions. One study found that this compound has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Another study showed that this compound can inhibit the growth of cancer cells and induce apoptosis. This compound has also been investigated for its potential as an antidepressant and anxiolytic agent.
Propriétés
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)methyl]-6-ethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-2-24-19-10-6-9-18(20(19)23)16-22-13-11-21(12-14-22)15-17-7-4-3-5-8-17/h3-10,23H,2,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWMMPJEUFYCBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CN2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-4-(2-furyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5814730.png)
![2-(1H-benzimidazol-2-ylthio)-N-[4-(methylthio)phenyl]acetamide](/img/structure/B5814735.png)
![methyl 1-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5814749.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B5814756.png)

![ethyl 2-cyano-3-[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]acrylate](/img/structure/B5814763.png)



![4-({[(4-methylbenzyl)thio]acetyl}amino)benzamide](/img/structure/B5814789.png)
![2-chloro-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5814796.png)

![4-bromo-2-[(1,3-thiazol-2-ylamino)methyl]phenol](/img/structure/B5814821.png)
